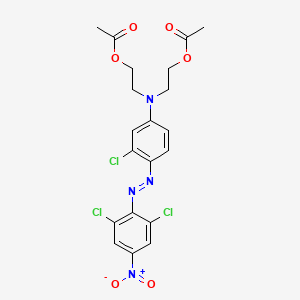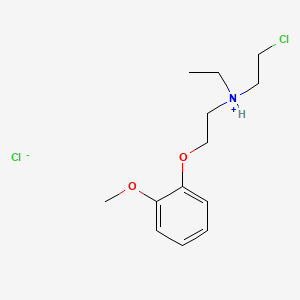
2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride is a chemical compound with a complex structure that includes a methoxyphenoxy group, a beta-chloroethyl group, and an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-methoxyphenoxyethanol. This intermediate is then reacted with thionyl chloride to introduce the beta-chloroethyl group, forming 2-methoxyphenoxyethyl chloride. Finally, the reaction of this intermediate with ethylamine yields the desired compound, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The beta-chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The compound can undergo hydrolysis, especially in the presence of strong acids or bases, leading to the breakdown of the beta-chloroethyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Acids and Bases: Strong acids like hydrochloric acid or bases like sodium hydroxide are used in hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can lead to the formation of a ketone or aldehyde.
Applications De Recherche Scientifique
2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of 2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The beta-chloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenoxy)ethylamine Hydrochloride: This compound shares a similar structure but lacks the beta-chloroethyl group.
N,N-Diisopropylethylamine: Although structurally different, it is another amine compound used in organic synthesis.
Uniqueness
2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride is unique due to the presence of the beta-chloroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63917-91-9 |
|---|---|
Formule moléculaire |
C13H21Cl2NO2 |
Poids moléculaire |
294.21 g/mol |
Nom IUPAC |
2-chloroethyl-ethyl-[2-(2-methoxyphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20ClNO2.ClH/c1-3-15(9-8-14)10-11-17-13-7-5-4-6-12(13)16-2;/h4-7H,3,8-11H2,1-2H3;1H |
Clé InChI |
BCBFWTQLNBHDAB-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CCOC1=CC=CC=C1OC)CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



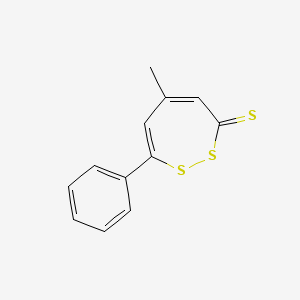
![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B13777614.png)
![2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13777615.png)
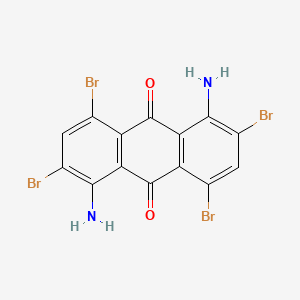
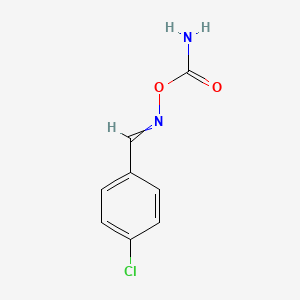
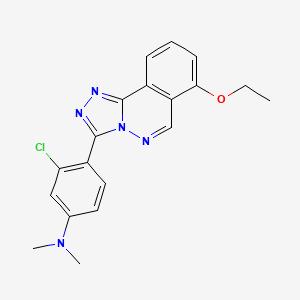

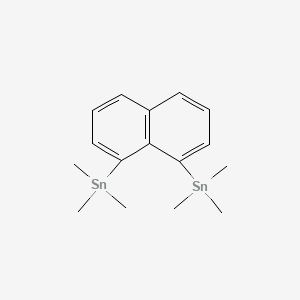
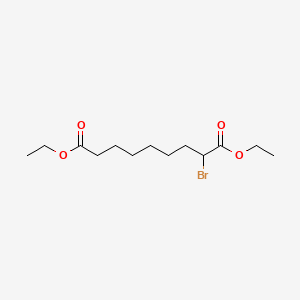

![Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine](/img/structure/B13777657.png)
